molecular formula C22H15NO3 B5654396 2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide

Cat. No.: B5654396
M. Wt: 341.4 g/mol
InChI Key: QARMFPXVKANLDK-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide typically involves a multi-step process. One common synthetic route begins with the condensation of 2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then subjected to hydrolysis to yield the corresponding carboxylic acid. The final step involves coupling the carboxylic acid with 2-phenylphenylamine under appropriate reaction conditions to form the desired compound .

Chemical Reactions Analysis

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide can be compared to other chromene derivatives such as:

  • 2-oxo-N-phenyl-chromene-3-carboxamide
  • 2-oxo-N-(2-phenoxyphenyl)-chromene-3-carboxamide
  • 7-hydroxy-2-oxo-N-(2-phenylethyl)-chromene-3-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21(18-14-16-10-4-7-13-20(16)26-22(18)25)23-19-12-6-5-11-17(19)15-8-2-1-3-9-15/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARMFPXVKANLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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